molecular formula C14H12N4O B12875391 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide CAS No. 88796-49-0

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Cat. No.: B12875391
CAS No.: 88796-49-0
M. Wt: 252.27 g/mol
InChI Key: LHAXXAIRFDKDKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways essential for tumor growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

CAS No.

88796-49-0

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

6-amino-1-phenylpyrrolo[3,2-b]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O/c15-9-6-12-13(17-7-9)11(14(16)19)8-18(12)10-4-2-1-3-5-10/h1-8H,15H2,(H2,16,19)

InChI Key

LHAXXAIRFDKDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=C2C=C(C=N3)N)C(=O)N

Origin of Product

United States

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